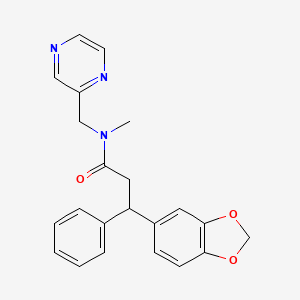![molecular formula C19H25NO3 B6029125 4-[(5-ethyl-2-furyl)methyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B6029125.png)
4-[(5-ethyl-2-furyl)methyl]-2-(4-methoxybenzyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-ethyl-2-furyl)methyl]-2-(4-methoxybenzyl)morpholine is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a morpholine derivative that exhibits a unique pharmacological profile, making it a promising candidate for the development of new drugs. In
Mecanismo De Acción
The exact mechanism of action of 4-[(5-ethyl-2-furyl)methyl]-2-(4-methoxybenzyl)morpholine is not fully understood. However, it is believed that this compound acts by modulating the activity of certain neurotransmitters in the brain, such as dopamine and acetylcholine. It may also exert its effects by inhibiting the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound exerts various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to reduce inflammation and pain in animal models of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[(5-ethyl-2-furyl)methyl]-2-(4-methoxybenzyl)morpholine in lab experiments is its potential therapeutic applications. This compound has shown promising results in various fields of research, making it a valuable tool for investigating the mechanisms of certain diseases and developing new drugs. However, one limitation of using this compound is its limited availability and high cost, which may hinder its widespread use in research.
Direcciones Futuras
There are several future directions for the research of 4-[(5-ethyl-2-furyl)methyl]-2-(4-methoxybenzyl)morpholine. One potential direction is the investigation of its potential therapeutic applications in other fields of research, such as cancer and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological profile for the development of new drugs. Finally, the development of new synthesis methods for this compound may increase its availability and reduce its cost, making it more accessible for research purposes.
Métodos De Síntesis
The synthesis of 4-[(5-ethyl-2-furyl)methyl]-2-(4-methoxybenzyl)morpholine involves the reaction of 4-methoxybenzyl chloride and 5-ethyl-2-furfurylamine with morpholine in the presence of a base. The reaction yields the desired product, which can be purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
4-[(5-ethyl-2-furyl)methyl]-2-(4-methoxybenzyl)morpholine has been investigated for its potential therapeutic applications in various fields of research. This compound has shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Propiedades
IUPAC Name |
4-[(5-ethylfuran-2-yl)methyl]-2-[(4-methoxyphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-3-16-8-9-18(23-16)13-20-10-11-22-19(14-20)12-15-4-6-17(21-2)7-5-15/h4-9,19H,3,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLZRIMKYFWXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CN2CCOC(C2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-fluorophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B6029054.png)
![3-{[(1-benzothien-2-ylmethyl)amino]methyl}-1-(cyclopropylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6029060.png)
![4-bicyclo[2.2.1]hept-5-en-2-yl-5-isopropyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6029070.png)
![4-[4-(2-chlorophenyl)-1-piperazinyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6029077.png)

![ethyl {4-[(3,4-dichlorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B6029096.png)
![[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6029103.png)
![5-ethyl-6-hydroxy-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3-phenyl-4(3H)-pyrimidinone](/img/structure/B6029115.png)
![(5-fluoro-2-methoxyphenyl){1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6029139.png)
![N-ethyl-1-[(5-ethyl-2-thienyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinamine](/img/structure/B6029147.png)

![2-(1H-benzimidazol-2-ylthio)-N'-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide](/img/structure/B6029159.png)
![N,N-diethyl-2-[4-({4-[1-(4-morpholinyl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B6029164.png)
